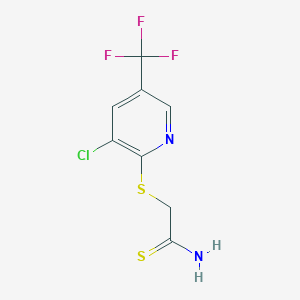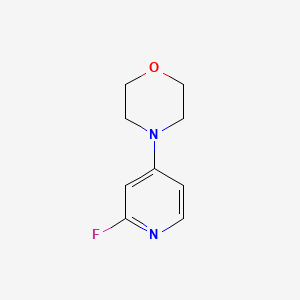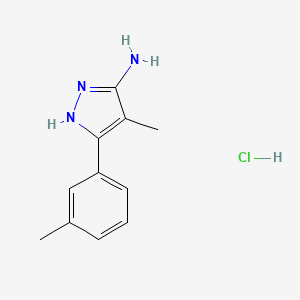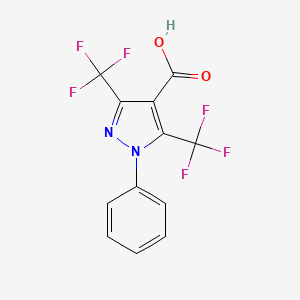![molecular formula C11H13F3O3 B1459364 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol CAS No. 2060215-61-2](/img/structure/B1459364.png)
3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol
Vue d'ensemble
Description
3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol (TFEP) is a compound that has been studied for its potential use in a variety of scientific applications. It is a colorless liquid with a low melting point and boiling point and is soluble in water and most organic solvents. TFEP is an important intermediate in the synthesis of many other compounds such as pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in the synthesis of various compounds and as a catalyst in organic reactions.
Applications De Recherche Scientifique
Acidolysis of Lignin Model Compounds
Research on the acidolysis of lignin model compounds has shown the importance of the structural configuration on the reaction mechanisms. The study by Yokoyama (2015) on dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 1,4-dioxane containing acid highlights the significant role of the γ-hydroxymethyl group and the hydride transfer mechanism in the acidolysis process Yokoyama, 2015.
Pharmacological Review of Chlorogenic Acid
Naveed et al. (2018) provide a comprehensive review of chlorogenic acid (CGA), a phenolic acid with a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects, among others. This review broadens the scope of knowledge for further studies on phenolic acids like 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol, encouraging research into their biological and pharmacological effects Naveed et al., 2018.
Biotechnological Production of Diols
The work by Xiu and Zeng (2008) reviews the current state of methods for the recovery and purification of biologically produced diols, such as 1,3-propanediol, which is relevant to understanding the applications of related compounds in industrial biotechnology Xiu & Zeng, 2008.
Environmental and Health Implications of Phenolic Compounds
Research on the sorption of phenoxy herbicides to soil and organic matter, as covered by Werner, Garratt, and Pigott (2012), is relevant to understanding the environmental behavior of compounds like 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol. This study provides insights into the mechanisms by which these compounds interact with environmental matrices Werner et al., 2012.
Antioxidant Mechanisms of Polyphenolic Compounds
Leopoldini, Russo, and Toscano (2011) review the antioxidant mechanisms of polyphenolic compounds, offering a deep dive into how these substances, including those similar to 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol, exert their beneficial effects on health through various mechanisms like hydrogen atom transfer and metal chelation Leopoldini et al., 2011.
Propriétés
IUPAC Name |
3-[2-(2,2,2-trifluoroethoxy)phenoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O3/c12-11(13,14)8-17-10-5-2-1-4-9(10)16-7-3-6-15/h1-2,4-5,15H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQMWQLMTNYXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCO)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)
![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)


![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)





![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)
